molecular formula C25H20O2 B14665085 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione CAS No. 43226-37-5

2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione

Cat. No.: B14665085
CAS No.: 43226-37-5
M. Wt: 352.4 g/mol
InChI Key: RIQPCRCWCBJEES-UHFFFAOYSA-N
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Description

2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is a complex organic compound with the molecular formula C25H20O2 It is characterized by its unique structure, which includes multiple aromatic rings and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione typically involves the reaction of arylaliphatic 1,5-diketones with paraformaldehyde and secondary amines such as morpholine, piperidine, or dimethylamine. The reaction is carried out in acetic acid (AcOH) under controlled conditions to form α-methylidene-α’-aminomethyl diketones . These intermediates can then be further processed to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione and its derivatives involves interactions with biological molecules. For instance, some derivatives induce the SOS response in bacterial cells, likely due to DNA damage . This response is a cellular reaction to DNA damage, leading to the expression of repair enzymes. The compound’s structure allows it to interact with various molecular targets, influencing different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is unique due to its specific arrangement of methylidene and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

43226-37-5

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

2,4-dimethylidene-1,3,5-triphenylpentane-1,5-dione

InChI

InChI=1S/C25H20O2/c1-18(24(26)21-14-8-4-9-15-21)23(20-12-6-3-7-13-20)19(2)25(27)22-16-10-5-11-17-22/h3-17,23H,1-2H2

InChI Key

RIQPCRCWCBJEES-UHFFFAOYSA-N

Canonical SMILES

C=C(C(C1=CC=CC=C1)C(=C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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